molecular formula C16H22N2O5 B13661894 N-alpha-Z-L-asparagine tert-butyl ester

N-alpha-Z-L-asparagine tert-butyl ester

Cat. No.: B13661894
M. Wt: 322.36 g/mol
InChI Key: CHLOOSRSKMKBDP-UHFFFAOYSA-N
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Description

Contextualization within Protected Amino Acid Chemistry

The synthesis of peptides requires a methodical approach where amino acids are linked together in a specific sequence. However, amino acids are bifunctional, containing at least one amino group and one carboxyl group, with many also possessing reactive side chains. To prevent random, uncontrolled polymerization and ensure the formation of the correct peptide bond, it is essential to temporarily block the functional groups that are not meant to react in a given step. organic-chemistry.orgcreative-peptides.com This is the fundamental principle of protected amino acid chemistry.

A protecting group is a chemical moiety that is reversibly attached to a functional group to decrease its reactivity. organic-chemistry.org For peptide synthesis, this involves:

N-alpha-protection : The amino group of one amino acid is protected to prevent it from reacting with the activated carboxyl group of another molecule of the same amino acid. peptide.com Common N-alpha-protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.comnih.gov The benzyloxycarbonyl (Z) group, present in N-alpha-Z-L-asparagine tert-butyl ester, is a classical protecting group, particularly valued in solution-phase peptide synthesis. creative-peptides.compeptide.com

C-terminus protection : The carboxyl group of the C-terminal amino acid is often protected, typically as an ester, to prevent its participation in coupling reactions. The tert-butyl ester in the subject compound serves this protective role for the asparagine side-chain carboxyl. researchgate.net

Side-chain protection : Reactive functional groups in the side chains of amino acids (like the amide in asparagine) must also be protected to avoid undesired side reactions. peptide.com

The effectiveness of a protection scheme relies on the principle of orthogonality , which means that different protecting groups can be removed selectively under distinct chemical conditions without affecting others. nih.gov For instance, a Boc group is removed by acid, while an Fmoc group is removed by a base. organic-chemistry.org this compound is an example of a protected amino acid derivative designed for specific strategies in multi-step synthesis.

Significance in Organic Synthesis and Peptide Science

This compound serves as a crucial building block in the synthesis of peptides and peptidomimetics. chemimpex.com Its significance stems from the specific properties conferred by its protecting groups. The Z group provides robust protection for the alpha-amino group, which is stable under various conditions but can be removed cleanly by methods like catalytic hydrogenation. creative-peptides.com

The tert-butyl ester is particularly important for protecting the carboxyl group. Tert-butyl esters are valuable in peptide synthesis because they can be cleaved under acidic conditions, avoiding the harsh alkaline hydrolysis that can cause side reactions. researchgate.net This dual-protection scheme makes the compound a versatile reagent. Its tert-butyl ester functionality not only protects the amino group during synthesis but also enhances solubility in organic solvents, which is advantageous for synthesis processes. chemimpex.com

In peptide science, the controlled incorporation of asparagine is critical. The side-chain amide of asparagine can lead to undesirable side reactions, such as dehydration to a nitrile or cyclization to form an aspartimide, especially during the activation of the carboxyl group for coupling. peptide.com Protecting the backbone or side chain is a common strategy to mitigate these issues. While this compound protects the alpha-amino and a carboxyl group, the asparagine side-chain amide itself remains a point of reactivity that chemists must manage, often through the use of specific coupling agents or additional side-chain protection.

Historical Development and Evolution of Asparagine Protection Strategies

The challenge of incorporating asparagine and glutamine into synthetic peptides has been a long-standing issue in peptide chemistry. The primary side reaction is the formation of a cyclic imide, known as aspartimide, which can occur under both acidic and basic conditions used during peptide synthesis. google.comresearchgate.net This cyclization can lead to the formation of peptide isomers (α- and β-peptides) and racemization, compromising the purity and biological activity of the final peptide. peptide.comnih.gov

Early peptide synthesis efforts often used asparagine without side-chain protection, leading to significant difficulties, especially in solid-phase peptide synthesis (SPPS) where repeated exposure to reagents is common. peptide.com This spurred the development of strategies to protect the side-chain amide nitrogen.

Key developments in asparagine protection include:

Bulky Esters : Initial attempts to minimize aspartimide formation involved using sterically bulky esters on the aspartic acid side chain to physically hinder the cyclization reaction. nih.gov

Amide Backbone Protection : Another approach involves the temporary protection of the amide backbone nitrogen of the peptide bond itself, which also prevents imide formation. researchgate.net

Side-Chain Amide Protecting Groups : The most direct strategy has been the introduction of protecting groups on the side-chain amide nitrogen. The trityl (Trt) group has been a preferred choice in Fmoc-based chemistry. peptide.com It is sufficiently acid-labile to be removed during the final cleavage from the resin but provides protection during the synthesis cycles. Other groups, such as the 2,4,6-trimethoxybenzyl (Tmob) group, were also developed to offer stability and prevent side reactions, being removable with strong acid like trifluoroacetic acid (TFA). google.com

The development of these strategies reflects an ongoing effort to enhance the efficiency and fidelity of synthesizing complex peptides containing reactive residues like asparagine. The use of compounds like this compound fits within this broader context of managing reactive functionalities through orthogonal protecting group schemes.

Scope of Research Applications for this compound

This compound is utilized in several areas of chemical and biomedical research, primarily as a specialized building block.

Peptide Synthesis : Its primary application is in the synthesis of well-defined peptide sequences, particularly in solution-phase synthesis where the Z-group is traditionally employed. chemimpex.com It allows for the precise incorporation of an asparagine residue at a specific position in the peptide chain.

Drug Development : The compound is used in the creation of novel therapeutic agents. chemimpex.com By enabling the synthesis of complex peptides, it contributes to the development of new drugs, for instance, in cancer therapy where specific peptide sequences can target cancer cells. americanchemicalsuppliers.comscbt.com It is also instrumental in creating prodrugs, where the structure is modified to improve pharmacokinetic properties and drug delivery. chemimpex.com

Biotechnology : In biotechnological applications, this protected amino acid can be used in the synthesis of peptides that are then used to produce recombinant proteins, potentially enhancing the yield and purity of the final product. chemimpex.com

Below is a table summarizing the key properties of this chemical compound.

PropertyValue
IUPAC Name tert-butyl (2S)-2-(benzyloxycarbonylamino)-3-carbamoylpropanoate
Synonyms Z-L-Asn-OtBu, N-α-Z-L-Asparagine tert-Butyl Ester
CAS Number 25456-85-3
Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLOOSRSKMKBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Alpha Z L Asparagine Tert Butyl Ester

Direct Esterification Approaches

Direct esterification involves the formation of the tert-butyl ester directly from a suitable asparagine derivative. This can be accomplished through acid-catalyzed reactions or transesterification processes.

Acid-Catalyzed Esterification

Acid-catalyzed esterification is a common method for the synthesis of tert-butyl esters. This approach typically involves reacting the N-protected amino acid with a tert-butylating agent in the presence of a strong acid catalyst. For instance, L-pyroglutamic acid can be esterified with tert-butyl acetate (B1210297) in the presence of perchloric acid to yield the corresponding tert-butyl ester. nih.gov While this method is effective for some amino acids, the direct application to N-alpha-Z-L-asparagine requires careful control of reaction conditions to avoid side reactions, such as dehydration of the amide side chain. Research has shown that using anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate can facilitate the preparation of tert-butyl esters from protected amino acids and tert-butanol (B103910) in good yields. researchgate.net

ReactantsCatalystKey ConditionsProductYield
L-pyroglutamic acid, tert-butyl acetatePerchloric acidNot specifiedtert-Butyl (S)-5-oxopyrrolidine-2-carboxylate70% nih.gov
Protected amino acids, tert-butanolAnhydrous magnesium sulfate, Boron trifluoride diethyl etherateMethylene chloride, 25°C, ≤2 hourstert-butyl estersGood yields researchgate.net

Transesterification Processes

Transesterification offers an alternative direct route to N-alpha-Z-L-asparagine tert-butyl ester. This process involves the exchange of the alkoxy group of an ester with the alcohol of the amino acid derivative. A process has been developed for preparing protected amino acids with a tert-butyl group via transesterification of an N-protected acidic amino acid in the presence of a tert-butyl compound and a suitable catalyst. google.com For example, Z-L-Aspartic acid can be reacted with tert-butyl acetate in the presence of a catalyst like a boron trifluoride complex. google.com This reaction can produce the desired di-tert-butyl ester, along with mono-tert-butyl esters as by-products. google.com The reaction conditions can be optimized to favor the formation of the desired product.

Starting MaterialReagentCatalystProducts
N-protected acidic amino acid (e.g., Z-L-Asp)tert-butyl compound (e.g., tert-butyl acetate)Boron trifluoride complexN-protected di-tert-butyl amino ester, mono-tert-butyl esters google.com

Indirect Synthetic Routes

Indirect synthetic routes provide a more controlled and often higher-yielding approach to the synthesis of this compound. These methods involve a series of protection and deprotection steps to selectively introduce the desired functional groups.

Protection of L-Asparagine Derivatives

The synthesis of this compound often necessitates the protection of the reactive functional groups of L-asparagine to prevent unwanted side reactions. nih.gov The amino group is typically protected with a group that can be selectively removed under mild conditions. google.com Similarly, the carboxylic acid groups must be appropriately protected to direct the esterification to the desired position. For instance, N-acetyl derivatives of all 20 naturally occurring amino acids have been synthesized using solution-phase methodology, which in some cases required the introduction of protecting groups. nih.gov

Strategic Introduction of Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the amino functionality in peptide synthesis. It is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate in the presence of a base. chemicalbook.com For example, L-asparagine can be reacted with benzyl chloroformate in a 10% aqueous sodium carbonate solution and 1,4-dioxane (B91453) to yield N-benzyloxycarbonyl-L-asparagine (Z-L-asparagine). chemicalbook.com This reaction proceeds in high yield and provides the necessary protection for the subsequent esterification step. The reaction between L-aspartic acid and benzyloxycarbonyl chloride can be carried out at a specific pH range of 12.0 to 13.5 to obtain highly pure N-benzyloxycarbonyl-L-aspartic acid in high yields. google.com

ReactantsBase/SolventProductYield
L-asparagine, Benzyl chloroformate10% Na2CO3 (aq), 1,4-dioxaneN-benzyloxycarbonyl-L-asparagine84% chemicalbook.com
L-aspartic acid, Benzyloxycarbonyl chlorideSodium hydroxide (B78521) or potassium hydroxide (to maintain pH 12.0-13.5)N-benzyloxycarbonyl-L-aspartic acidHigh yield google.com

Strategic Introduction of tert-Butyl Ester (OtBu) Group

The introduction of the tert-butyl ester (OtBu) group is a critical step in the synthesis of the target compound. This group serves to protect the carboxylic acid functionality. One common method involves the acid-catalyzed reaction of the N-protected amino acid with isobutylene (B52900). researchgate.net Alternatively, transesterification with tert-butyl acetate catalyzed by perchloric acid is another effective method. google.com The choice of method often depends on the specific substrate and the desired selectivity. For instance, in the synthesis of tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides, an esterification of L-pyroglutamic acid with tert-butyl acetate in the presence of perchloric acid was employed. nih.gov It is important to note that the introduction of the tert-butyl group can sometimes be a multi-step process with resulting low yields, highlighting the need for efficient synthetic methods. google.com

Starting MaterialReagentCatalystProductYield
L-pyroglutamic acidtert-butyl acetatePerchloric acidtert-Butyl (S)-5-oxopyrrolidine-2-carboxylate70% nih.gov
Z-L-aspartic acidtert-butyl acetatePerchloric acidZ-L-aspartic acid di-tert-butyl esterNot specified google.com

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and minimize byproduct formation. Key factors that are manipulated include the choice of tert-butylating agent, catalyst, solvent, temperature, and reaction time.

One prevalent method for the synthesis of tert-butyl esters of N-protected amino acids is the acid-catalyzed addition of isobutylene. In a typical procedure, N-alpha-Z-L-asparagine is dissolved in a suitable organic solvent, such as dioxane or dichloromethane (B109758), and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is added. The reaction vessel is then charged with isobutylene and stirred at room temperature for several days. chemimpex.com The yield of this reaction is highly dependent on the effective concentration of isobutylene and the prevention of side reactions, such as the formation of tert-butyl ethers.

Another widely employed strategy is the use of tert-butanol in the presence of a coupling agent or a strong acid. For instance, the reaction can be facilitated by reagents like boron trifluoride diethyl etherate in conjunction with a dehydrating agent like anhydrous magnesium sulfate. researchgate.net A significant consideration in this approach is the potential for side reactions, including the dehydration of tert-butanol to isobutylene.

A direct esterification using tert-butyl acetate with a strong acid catalyst such as perchloric acid has also been reported for the synthesis of similar compounds. researchgate.netnih.gov This method can be advantageous as it avoids the handling of gaseous isobutylene. However, the formation of byproducts through the alkylation of the asparagine side-chain amide has been noted as a potential issue. researchgate.net

The optimization of these conditions is often empirical and involves systematically varying the parameters to find the optimal balance for the desired product. Below is a table summarizing typical reaction conditions and reported yield ranges for the synthesis of N-protected amino acid tert-butyl esters, which can be extrapolated for this compound.

ParameterIsobutylene Methodtert-Butanol Methodtert-Butyl Acetate Method
Catalyst Sulfuric Acid, p-Toluenesulfonic AcidBoron Trifluoride Etherate, Sulfuric AcidPerchloric Acid
Solvent Dioxane, DichloromethaneDichloromethaneDichloromethane
Temperature Room Temperature0°C to Room TemperatureRoom Temperature
Reaction Time 1-8 days chemimpex.com2-24 hours24-48 hours google.com
Typical Yield Range 60-91% chemimpex.comorgsyn.orgGood to Excellent researchgate.net40-75% nih.gov

This data is based on general procedures for N-protected amino acid tert-butyl esters and may vary for the specific synthesis of this compound.

Purification and Isolation Techniques in Laboratory Synthesis

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a product of high purity, which is essential for its application in peptide synthesis. The choice of purification technique is dictated by the physical and chemical properties of the product and the nature of the impurities present.

Following the completion of the synthesis, the initial workup typically involves neutralizing the acidic catalyst. This is commonly achieved by washing the organic reaction mixture with an aqueous basic solution, such as sodium bicarbonate, followed by washes with water and brine to remove any remaining water-soluble impurities. orgsyn.org The organic layer is then dried over an anhydrous salt, such as sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

The crude product obtained after solvent evaporation is often a solid or a viscous oil and usually requires further purification. The two primary methods employed for the purification of this compound at the laboratory scale are recrystallization and column chromatography.

Recrystallization is a highly effective method for purifying solid compounds. The selection of an appropriate solvent system is crucial. A common approach is to dissolve the crude product in a minimal amount of a solvent in which it is soluble at an elevated temperature (e.g., dichloromethane or ethyl acetate) and then to add a less polar solvent in which the product is insoluble (e.g., diisopropyl ether or hexanes) to induce crystallization upon cooling. prepchem.com This process can be repeated until the desired purity is achieved.

Column Chromatography is a versatile technique for separating the target compound from byproducts and unreacted starting materials. Silica (B1680970) gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used as the mobile phase to elute the compounds from the column. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

The following table outlines the common purification techniques and the typical reagents and conditions used.

Purification StepTechniqueReagents/ConditionsPurpose
Initial Workup Liquid-Liquid ExtractionAqueous NaHCO₃, Water, BrineNeutralize acid catalyst and remove water-soluble impurities.
Drying Anhydrous DryingNa₂SO₄ or MgSO₄Remove residual water from the organic phase.
Solvent Removal Rotary EvaporationReduced pressure, moderate temperatureConcentrate the product.
Final Purification RecrystallizationDichloromethane/Diisopropyl ether, Ethyl acetate/HexanesObtain highly pure crystalline product.
Final Purification Column ChromatographySilica gel, Hexanes/Ethyl acetate gradientSeparate the product from impurities of similar polarity.

Comparative Analysis of Synthetic Pathways (Efficiency, Purity, Scalability in Research)

The choice of a synthetic pathway for the preparation of this compound in a research setting is governed by a balance of factors including efficiency, achievable purity, and the ease of scaling the reaction up or down.

The isobutylene method is often favored for its potential to deliver high yields. chemimpex.comorgsyn.org The direct use of isobutylene can be highly efficient in converting the carboxylic acid to its tert-butyl ester. However, this method requires specialized equipment to handle a flammable gas, which can be a limitation in some laboratory settings. The purity of the product is generally good, though side reactions can occur if the reaction conditions are not carefully controlled. In terms of scalability, this method is viable for research-scale synthesis, but the handling of larger quantities of isobutylene may pose safety and logistical challenges.

The tert-butanol method , particularly when using reagents like boron trifluoride diethyl etherate, offers a convenient alternative to the isobutylene method as it involves the use of a liquid reagent. researchgate.net This can simplify the experimental setup. The efficiency of this method is generally good, and it can provide high-purity material after appropriate purification. The scalability of this method for research purposes is excellent, as it avoids the complexities associated with handling a gaseous reactant.

A comparative summary of these synthetic pathways is presented in the table below.

FeatureIsobutylene Methodtert-Butanol Methodtert-Butyl Acetate Method
Efficiency (Yield) High (60-91%) chemimpex.comorgsyn.orgGood to Excellent researchgate.netModerate (40-75%) nih.gov
Purity Generally GoodHighModerate (potential for side-chain alkylation) researchgate.net
Scalability (Research) Good, with safety considerationsExcellentFair to Good
Advantages High yields, direct esterification.Uses liquid reagents, simple setup.Uses liquid reagents, avoids strong acids like H₂SO₄.
Disadvantages Requires handling of flammable gas.Potential for alcohol dehydration.Lower yields, potential for byproduct formation. researchgate.net

Protective Group Chemistry of N Alpha Z L Asparagine Tert Butyl Ester

Role and Orthogonality of the Benzyloxycarbonyl (Z) Group

The benzyloxycarbonyl (Z) group is a well-established protecting group for the α-amino functionality of amino acids in peptide synthesis. bachem.com Its role is to mask the nucleophilicity of the amino group, thereby preventing self-polymerization or undesired reactions during the activation and coupling of the carboxyl group. biosynth.comorganic-chemistry.org

The Z group is known for its stability under a variety of conditions, making it a robust protecting group for multi-step syntheses. biosynth.com It is generally stable to mildly acidic and basic conditions that are often used for the removal of other protecting groups. biosynth.com This stability allows for the selective deprotection of other functional groups in the presence of the Z-protected amine.

However, the Z group can be selectively cleaved under specific conditions. The most common method for the removal of the Z group is catalytic hydrogenolysis, which involves the use of hydrogen gas in the presence of a palladium catalyst (Pd/C). biosynth.com This method is highly efficient and proceeds under mild conditions, typically at room temperature and atmospheric pressure. Another method for Z group cleavage is through the use of strong acids, such as hydrogen bromide (HBr) in acetic acid or neat hydrofluoric acid (HF). bachem.com These harsh acidic conditions are generally reserved for the final deprotection step in a synthesis, as they can also cleave other acid-labile protecting groups.

Interactive Data Table: Selective Cleavage Methods for the Benzyloxycarbonyl (Z) Group

Reagent/ConditionDescriptionSelectivity
H₂/Pd-CCatalytic hydrogenolysis; mild and efficient.High, orthogonal to acid-labile groups like Boc and t-butyl esters.
HBr in Acetic AcidStrong acidolysis; effective but harsh.Can cleave other acid-labile groups.
Liquid HFVery strong acidolysis; used for final deprotection.Cleaves most acid-labile protecting groups.
BBr₃Boron tribromide; strong Lewis acid.Effective for cleavage but can affect other functional groups.

By protecting the α-amino group, the Z group effectively prevents its participation in nucleophilic reactions, thus directing the reactivity towards the carboxyl group for peptide bond formation. organic-chemistry.org This protection is crucial for the stepwise and controlled assembly of the peptide chain.

A significant advantage of urethane-type protecting groups like the Z group is their ability to suppress racemization during peptide coupling. The electronic nature of the carbamate (B1207046) linkage helps to maintain the stereochemical integrity of the chiral α-carbon of the amino acid. This is a critical factor in the synthesis of biologically active peptides, where the precise stereochemistry of each amino acid residue is essential for its function.

Role and Orthogonality of the tert-Butyl Ester (OtBu) Group

The tert-butyl ester (OtBu) group is a widely used protecting group for the carboxyl functionality of amino acids. thieme.de Its primary role is to mask the acidic proton of the carboxylic acid and prevent it from reacting with coupling reagents or participating in undesired side reactions during peptide synthesis. peptide.com

The tert-butyl ester is characterized by its stability to a broad range of reagents and reaction conditions, including catalytic hydrogenolysis and basic conditions. thieme.de This stability makes it orthogonal to the Z group, which is readily cleaved by hydrogenolysis. biosynth.com

The selective cleavage of the tert-butyl ester is typically achieved under acidic conditions. thieme.de Trifluoroacetic acid (TFA) is the most common reagent used for this purpose, often in a mixture with scavengers to prevent side reactions caused by the liberated tert-butyl cation. thermofisher.com Other acidic conditions that can be employed for the deprotection of tert-butyl esters include the use of silica (B1680970) gel in refluxing toluene (B28343), zinc bromide (ZnBr₂), and fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures. researchgate.netlookchem.comacs.orgresearchgate.net A catalytic protocol using tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane has also been reported for the mild cleavage of tert-butyl esters. acs.org

Interactive Data Table: Selective Cleavage Methods for the tert-Butyl Ester (OtBu) Group

Reagent/ConditionDescriptionSelectivity
Trifluoroacetic Acid (TFA)Strong acidolysis; most common method.High, orthogonal to Z group.
Silica Gel in Refluxing TolueneMild acidic conditions.Selective for t-butyl esters over t-butyl ethers. lookchem.com
ZnBr₂ in DCMLewis acid-mediated cleavage.Chemoselective hydrolysis in the presence of other acid-labile groups. acs.org
Fluorinated Alcohols (TFE, HFIP)Thermolytic cleavage at elevated temperatures.Can also cleave N-Boc groups. researchgate.net
Magic Blue (MB•+)/TriethylsilaneCatalytic, mild deprotection.Suitable for structurally diverse compounds. acs.org

Protection of the C-terminal carboxyl group as a tert-butyl ester prevents its ionization and allows for the selective activation of the N-terminal carboxyl group of another amino acid for peptide bond formation. peptide.com This control is essential for the directional synthesis of peptides.

In the case of N-alpha-Z-L-asparagine tert-butyl ester, the tert-butyl ester also serves to protect the C-terminus while allowing for potential modifications or couplings involving the side chain amide of asparagine, should the synthetic strategy require it. The stability of the tert-butyl ester under various conditions provides a wide window for chemical manipulations on other parts of the molecule.

Strategies for Sequential and Orthogonal Deprotection in Complex Syntheses

The orthogonality of the Z and tert-butyl ester protecting groups is a key feature that allows for their selective and sequential removal in complex peptide syntheses. jocpr.comnih.goviris-biotech.de This strategy is crucial for the synthesis of longer peptides, cyclic peptides, or peptides with modified side chains.

A common strategy involves the cleavage of the tert-butyl ester using acidic conditions (e.g., TFA) to expose the C-terminal carboxyl group for chain elongation or cyclization, while the Z group on the N-terminus remains intact. researchgate.netresearchgate.net Conversely, the Z group can be removed by catalytic hydrogenolysis to free the N-terminal amino group for subsequent coupling reactions, without affecting the tert-butyl ester at the C-terminus. bachem.combiosynth.com This allows for the stepwise construction of the peptide backbone in a controlled manner.

For instance, a protected dipeptide fragment can be synthesized, and then either the N-terminal Z group or the C-terminal tert-butyl ester can be selectively removed to allow for further coupling at the desired end of the dipeptide. This modular approach is highly valuable in both solid-phase and solution-phase peptide synthesis. ub.edu The ability to selectively deprotect one group in the presence of the other is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and sensitive peptide molecules. nih.gov

Investigating Potential Side Reactions During Protection and Deprotection of this compound

The chemical stability of this compound is a critical factor in its application, particularly during the removal of the N-alpha-benzyloxycarbonyl (Z) and C-terminal tert-butyl ester protecting groups. These processes can be accompanied by undesirable side reactions that can lower the yield of the desired product and complicate purification.

Aspartimide Formation in Aspartate-Containing Sequences (related to Asp protection)

A significant and well-documented side reaction in peptide synthesis involving asparagine and aspartic acid residues is the formation of a succinimide (B58015) derivative known as aspartimide. nih.govppke.hu This intramolecular cyclization is particularly prevalent under both acidic and basic conditions commonly used for deprotection. peptide.com The reaction proceeds via the nucleophilic attack of the peptide backbone nitrogen on the side-chain carbonyl group of the asparagine or aspartic acid residue. ppke.hu

While this compound itself does not have a side-chain ester to facilitate this specific rearrangement, the chemistry is highly relevant when this building block is incorporated into a peptide sequence, particularly when adjacent to other amino acid residues. The formation of aspartimide is highly sequence-dependent, with sequences such as Asp-Gly, Asp-Asn, and Asp-Ser being particularly susceptible. nih.gov

Strategies to mitigate aspartimide formation include the use of sterically bulky side-chain protecting groups for aspartic acid, which hinder the intramolecular cyclization. stackexchange.com

ConditionPropensity for Aspartimide FormationMitigation Strategies
Strongly Basic (e.g., Piperidine for Fmoc removal)HighUse of sterically hindered side-chain protecting groups (e.g., OMpe, OEpe) for adjacent Asp residues; Addition of acidic additives to the deprotection solution. rsc.org
Strongly Acidic (e.g., TFA for tert-butyl ester removal)ModerateCareful selection of scavengers; Optimization of cleavage time and temperature.
Hydrogenolysis (for Z-group removal)LowGenerally considered mild conditions for the peptide backbone.

Other Rearrangement Pathways

Beyond aspartimide formation, other rearrangement pathways can potentially occur during the deprotection of this compound, although they are less specific to the asparagine residue itself and more related to the protecting groups.

During the acid-catalyzed removal of the tert-butyl ester, the formation of a stable tert-butyl cation can lead to side reactions. This electrophilic species can alkylate electron-rich amino acid residues within a peptide chain, such as tryptophan and methionine. nih.gov The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or water, is crucial to trap the tert-butyl cations and prevent these alkylation reactions. acs.org

The deprotection of the Z-group via hydrogenolysis is generally a clean process. However, in the presence of sulfur-containing amino acids like methionine or cysteine, catalyst poisoning can occur, leading to incomplete deprotection. Furthermore, over-hydrogenolysis can sometimes lead to the reduction of the aromatic ring of the benzyl (B1604629) group, although this is less common.

Another potential side reaction, particularly during the activation of the carboxylic acid for peptide coupling (after tert-butyl ester removal), is the dehydration of the asparagine side-chain amide to a nitrile. This leads to the formation of a β-cyanoalanine residue. This side reaction is more prevalent with certain coupling reagents and can be minimized by careful selection of the activation method. biosynth.com

Protecting GroupDeprotection MethodPotential Side Reaction/RearrangementAffected Residues/Moieties
tert-Butyl EsterAcidolysis (e.g., TFA)Alkylation by tert-butyl cationTryptophan, Methionine
Benzyloxycarbonyl (Z)HydrogenolysisCatalyst poisoningMethionine, Cysteine
-Carboxylic acid activationDehydration of side-chain amideAsparagine

Applications in Advanced Peptide and Organic Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS)

While the Z-group is more traditionally associated with solution-phase synthesis, the principles of using protected asparagine derivatives are central to modern Solid-Phase Peptide Synthesis (SPPS). In SPPS, the growing peptide chain is anchored to an insoluble resin support, simplifying the purification process by allowing excess reagents and byproducts to be washed away after each coupling step. peptide.com The use of N-alpha and side-chain protected amino acids is fundamental to preventing unwanted side reactions during chain assembly. peptide.com

The incorporation of asparagine residues into a peptide sequence requires the activation of the carboxylic acid group to facilitate the formation of an amide (peptide) bond. Several classes of coupling reagents are employed for this purpose, with the choice often depending on the specific amino acid derivative and the desired reaction conditions.

Commonly used coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective activating agents, particularly when used with additives like 1-Hydroxybenzotriazole (HOBt). nih.govgoogleapis.com These additives help to suppress racemization and improve coupling efficiency.

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) have become popular due to their high coupling rates and low incidence of side reactions. nih.govbachem.com BOP, for instance, has been shown to facilitate rapid and clean coupling of side-chain protected asparagine derivatives. nih.gov HATU is also noted for its effectiveness, particularly in the synthesis of complex structures like glycopeptides. beilstein-journals.org

The primary strategy for incorporating asparagine in modern Fmoc-based SPPS involves the use of a side-chain protecting group, most commonly the trityl (Trt) group. peptide.com This protection is crucial as it enhances the solubility of the Fmoc-Asn derivative and prevents side reactions associated with the side-chain amide. peptide.comgoogle.com

Reagent ClassExamplesCommon AdditivesKey Characteristics
CarbodiimidesDCC, DICHOBt, Oxyma PureEffective activation; DIC's urea (B33335) byproduct is more soluble. bachem.com
Phosphonium SaltsBOP, PyBOP, PyAOP-Excellent coupling efficiency and good solubility. bachem.com
Aminium/Uronium SaltsHBTU, HATU, TBTU, COMU-Achieve high coupling rates with minimal side reactions. bachem.com

The incorporation of asparagine is associated with specific side reactions that can compromise the purity and yield of the final peptide.

Dehydration of the Side-Chain Amide: During the carboxyl activation step, the side-chain amide of an unprotected asparagine can be dehydrated to form a β-cyanoalanine residue. nih.gov This side reaction is a significant issue when using coupling reagents like DCC/HOBt with side-chain unprotected Fmoc-Asn-OH. The most effective strategy to prevent this is the use of a side-chain protecting group, such as Trityl (Trt), 4-methoxytrityl (Mmt), or 2,4,6-trimethoxybenzyl (Tmob). nih.gov These groups shield the amide functionality during activation and coupling. nih.gov

Aspartimide Formation: This side reaction occurs when the peptide backbone nitrogen atom attacks the side-chain carboxyl group of a neighboring aspartic acid residue, and can also be a concern for asparagine-containing sequences. iris-biotech.de This cyclization is particularly prevalent in sequences where asparagine is followed by residues like glycine, serine, or another asparagine. iris-biotech.de The resulting five-membered ring (aspartimide) can subsequently reopen to yield a mixture of the desired α-peptide and an undesired β-peptide isomer, which is difficult to separate. The use of bulky side-chain protecting groups can sterically hinder the cyclization, thereby reducing the formation of aspartimide. iris-biotech.de

Side ReactionDescriptionPrimary Mitigation Strategy
β-Cyanoalanine FormationDehydration of the asparagine side-chain amide during carboxyl activation. nih.govUse of side-chain protecting groups (e.g., Trt, Tmob, Mbh). nih.gov
Aspartimide FormationIntramolecular cyclization of the peptide backbone, particularly in Asn-Gly or Asn-Ser sequences, leading to α- and β-peptide isomers. iris-biotech.deEmployment of bulky side-chain ester protecting groups to sterically hinder the reaction. iris-biotech.de

Application in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, remains indispensable for large-scale synthesis and the preparation of complex or modified peptides. N-alpha-Z-L-asparagine tert-butyl ester is particularly well-suited for this approach. sigmaaldrich.com The Z-group is stable under the conditions used to remove many other protecting groups but can be cleanly removed by catalytic hydrogenolysis, a method commonly used in solution-phase synthesis. peptide.com

One of the most powerful strategies in solution-phase synthesis is segment condensation. This involves the synthesis of smaller, fully protected peptide fragments, which are then coupled together to form the final, larger peptide chain. This compound is an excellent starting material for creating such fragments. The orthogonal nature of its protecting groups allows for selective deprotection at either the N-terminus (by removing the Z-group) or the C-terminus (by removing the tert-butyl ester), enabling controlled fragment coupling. This method is advantageous for synthesizing long peptides, as it improves solubility of intermediates and simplifies purification compared to a stepwise approach.

Solution-phase synthesis using building blocks like this compound is critical for producing complex, non-linear, or modified peptides. chemimpex.com This includes the synthesis of glycopeptides, where carbohydrate moieties are attached to asparagine residues. beilstein-journals.org An orthogonal Fmoc/t-Bu protecting group strategy has been successfully applied in the solution-phase synthesis of asparagine-based glycopeptides, demonstrating the utility of such protected derivatives. beilstein-journals.org The enhanced solubility provided by the protecting groups facilitates reactions in various organic solvents, allowing for the creation of novel compounds with tailored properties for specific biochemical and pharmaceutical applications. chemimpex.comgoogle.com

Role as a Key Intermediate in Building Block Synthesis

Beyond its direct use in peptide chain elongation, this compound serves as a key intermediate for the synthesis of other valuable amino acid derivatives. Through selective deprotection, it can be converted into different building blocks. For example, removal of the N-terminal Z-group yields L-asparagine tert-butyl ester (H-Asn-OtBu), and removal of the C-terminal tert-butyl ester provides N-alpha-Z-L-asparagine (Z-Asn-OH). These derivatives can then be used in subsequent synthetic steps. For instance, L-asparagine tert-butyl ester hydrochloride has been documented as a starting material in the multi-step synthesis of the dipeptide L-aspartyl-L-asparagine, highlighting its role as a precursor in building more complex molecular structures. sigmaaldrich.com

Contributions to Bioconjugation and Chemical Biology Tool Development

Precursor for Advanced Ligands and Probes

The primary role of this compound in this context is as a specialized amino acid building block for the solid-phase or solution-phase synthesis of peptides. sigmaaldrich.com These peptides can be engineered to function as high-affinity ligands for specific biological targets or as scaffolds for the attachment of reporter molecules, such as fluorophores or biotin, to create chemical probes.

The utility of this compound as a precursor stems from the orthogonal nature of its protecting groups. The Z-group is typically removed via hydrogenolysis, while the tert-butyl ester is cleaved under acidic conditions (e.g., with trifluoroacetic acid). This differential stability allows synthetic chemists to incorporate the asparagine moiety into a peptide chain and then selectively deprotect either the N-terminus or C-terminus for further elaboration, all while the asparagine side chain remains available for potential future modifications post-synthesis.

A significant application is in the development of prodrugs, where a bioactive peptide is temporarily inactivated by modification. chemimpex.com The unique structure of this compound can be leveraged to synthesize peptide-based therapeutics where the asparagine residue is key to the drug's structure or function. chemimpex.com The ester or other parts of the molecule can be designed to be cleaved by specific enzymes in target tissues, releasing the active drug. This targeted delivery approach is a cornerstone of modern drug development. chemimpex.com

Below is an interactive table summarizing the key characteristics of this compound that make it a suitable precursor for ligands and probes.

PropertyProtecting GroupFunction in SynthesisBenefit for Ligand/Probe Development
α-Amine Protection Benzyloxycarbonyl (Z-group)Prevents unwanted polymerization during carboxyl activation and coupling. Removable under neutral conditions (hydrogenolysis).Allows for controlled, stepwise elongation of a peptide chain.
Carboxyl Protection tert-Butyl (tBu) EsterIncreases solubility in organic solvents used for synthesis. chemimpex.com Prevents side reactions at the C-terminus. Removable with acid.Facilitates purification and handling during synthesis; enables C-terminal modification or conjugation after selective deprotection.
Side Chain Asparagine AmideProvides a key hydrogen bonding donor/acceptor group.Can be critical for molecular recognition and binding affinity to the biological target (e.g., receptor or enzyme).

This table details the role of the protecting groups on this compound in the synthesis of complex biomolecules.

Chemical Modification of Asparagine Residues in Biomacromolecules

Direct chemical modification of asparagine residues within a folded protein using this compound as a reagent is not a conventional strategy. Instead, this compound contributes to the modification of biomacromolecules through the synthesis of peptide fragments that are subsequently attached to larger proteins or other molecules using chemo-selective or enzymatic methods.

One of the most advanced techniques in this area is Asparaginyl Endopeptidase (AEP)-mediated ligation . AEPs are enzymes that recognize specific peptide sequences and cleave the peptide bond C-terminal to an asparagine (or aspartate) residue. acs.org Crucially, this reaction can be harnessed to run in reverse, creating a new peptide bond. This process allows for the site-specific attachment of a synthetic peptide onto a target protein. acs.org

In this approach, this compound would be used to synthesize a peptide fragment containing a desired functional group (e.g., a fluorescent dye, a drug molecule, or a bio-orthogonal handle). This synthetic peptide is designed to be recognized by an AEP. The target biomacromolecule is separately engineered, often through recombinant DNA technology, to contain the corresponding AEP recognition site at a specific location. Incubation of the target protein with the synthetic peptide and the AEP enzyme results in the covalent ligation of the peptide to the protein at the desired asparagine site. acs.org

This methodology provides a powerful tool for creating precisely modified biomacromolecules, such as antibody-drug conjugates or fluorescently labeled proteins for imaging studies, with a minimal and entirely peptidic scar at the ligation site. acs.org

The following table outlines the general steps involved in using a peptide derived from this compound for enzymatic modification of a target protein.

StepActionKey Reagents/ComponentsPurpose
1. Peptide Synthesis A custom peptide containing a functional probe is synthesized.This compound, other protected amino acids, solid-phase resin, coupling agents.To create the functional "payload" peptide that will be attached to the target biomacromolecule.
2. Target Protein Expression The target protein is expressed with a genetically encoded AEP recognition sequence.Recombinant expression system (e.g., E. coli, mammalian cells).To prepare the biomacromolecule for site-specific modification.
3. Enzymatic Ligation The synthetic peptide and target protein are incubated with Asparaginyl Endopeptidase (AEP).Purified AEP enzyme, buffered reaction solution.The enzyme catalyzes the formation of a new peptide bond, covalently linking the synthetic peptide to the target protein at the asparagine recognition site. acs.org
4. Purification The final bioconjugate is purified from unreacted components.Chromatography techniques (e.g., size exclusion, affinity chromatography).To isolate the precisely modified, functional biomacromolecule.

This table provides a summary of the workflow for the enzymatic modification of a biomacromolecule using a custom peptide synthesized with this compound.

Reactivity and Mechanistic Studies

Reaction Kinetics and Thermodynamics of Protective Group Lability

The stability and rate of cleavage of the Z and tert-butyl ester protecting groups are influenced by several factors, including the strength of the acid or catalyst used, temperature, and the electronic nature of the substrate.

Tert-Butyl Ester Lability: The tert-butyl ester is known for its high stability under neutral and basic conditions but is readily cleaved under acidic conditions. The cleavage proceeds via a mechanism that involves the formation of a stable tert-butyl cation. The rate of this reaction is highly dependent on the reaction conditions. For instance, studies on related Fmoc-Asp(OtBu)-OMe have shown that deprotection with 1.5 equivalents of the Lewis acid FeCl₃ in dichloromethane (B109758) can have a half-life of approximately 6-7 minutes. In another study using ytterbium triflate as a catalyst in nitromethane, compounds with electron-withdrawing groups on an aromatic ring were found to deprotect faster than those with electron-donating groups.

Thermodynamic data for the hydrolysis of tert-butyl esters indicate the energy requirements for cleavage. For example, kinetic studies of tert-butyl formate (B1220265) hydrolysis have determined the activation energies (Ea) for acidic, neutral, and basic pathways. The activation energy for the acid-catalyzed pathway (kA) was found to be 59 ± 4 kJ/mol, which is lower than that for the neutral (78 ± 5 kJ/mol) or basic (88 ± 11 kJ/mol) pathways, underscoring the thermodynamic favorability of acid-catalyzed deprotection. usgs.gov

Z-Group Lability: The benzyloxycarbonyl (Z) group is stable to a wide range of acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org This process involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. acsgcipr.orgacsgcipr.org The reaction is generally rapid, often completing within a few hours under mild temperature and pressure conditions. acsgcipr.orgacsgcipr.org Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene, can also be employed. acsgcipr.org

The following table summarizes the relative lability of these protecting groups under different conditions.

Protecting GroupReagent/ConditionRelative RateLability
tert-Butyl Ester Strong Acid (e.g., TFA)FastHigh
Lewis Acid (e.g., ZnBr₂, FeCl₃)Moderate to FastHigh
Basic Conditions (e.g., Piperidine)Very SlowLow
Catalytic HydrogenolysisStableVery Low
Z (Benzyloxycarbonyl) Catalytic Hydrogenolysis (H₂/Pd-C)FastHigh
Strong Acid (e.g., TFA)StableLow
Basic Conditions (e.g., Piperidine)StableLow

This table provides a qualitative comparison of reaction rates under typical peptide synthesis conditions.

Mechanistic Insights into Cleavage Reactions

Tert-Butyl Ester Cleavage: The acid-catalyzed cleavage of the tert-butyl ester is a classic example of a unimolecular reaction mechanism. acsgcipr.org The reaction can proceed through either an SN1 (substitution) or E1 (elimination) pathway, both of which share a common rate-determining step: the formation of a carbocation. libretexts.orgcoconote.appyoutube.com

Protonation: An acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity. acsgcipr.org

Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, forming a stable tertiary carbocation (the tert-butyl cation) and the free carboxylic acid. This is the slow, rate-determining step. acsgcipr.orglibretexts.org

Product Formation: The tert-butyl cation then reacts rapidly. In an SN1 pathway, it is trapped by a nucleophile (like water) to form tert-butanol (B103910). In an E1 pathway, it loses a proton to a weak base to form isobutylene (B52900) gas. libretexts.orgcoconote.app

Lewis acid-catalyzed deprotection follows a similar mechanistic principle, where the Lewis acid coordinates to the carbonyl oxygen, facilitating the cleavage of the C-O bond. researchgate.net For example, the proposed mechanism for cleavage with ZnBr₂ involves the initial coordination of the zinc ion to both the α-amine and α-carboxylate groups, which promotes the selective removal of the tert-butyl group. researchgate.net

Z-Group Cleavage (Hydrogenolysis): The deprotection of the Z-group via catalytic hydrogenolysis is a reductive cleavage process. total-synthesis.com

Adsorption: The Z-protected amino acid and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Palladium). acsgcipr.orgacsgcipr.org

Bond Cleavage: On the catalyst surface, the benzylic C-O bond of the carbamate (B1207046) is cleaved. acsgcipr.orgacsgcipr.org

Product Formation: This cleavage releases toluene (B28343) and an unstable carbamic acid intermediate, which spontaneously decarboxylates (loses CO₂) to yield the free amine. total-synthesis.com

This mechanism is highly efficient and clean, with the byproducts being volatile (toluene, CO₂), which simplifies purification. total-synthesis.com

Stereochemical Control and Retention during Transformations

Maintaining the stereochemical integrity of the chiral center (the α-carbon) is of paramount importance in peptide synthesis. Racemization can lead to the formation of diastereomeric peptides, which are difficult to separate and can have altered biological activity.

For N-alpha-Z-L-asparagine tert-butyl ester, the risk of racemization is highest during the activation and coupling steps of peptide synthesis. However, the deprotection steps must also be managed to prevent epimerization.

Fortunately, the standard conditions for cleaving both the Z-group and the tert-butyl ester are known to proceed with a high degree of stereochemical retention.

Hydrogenolysis (Z-group): The catalytic hydrogenolysis used to remove the Z-group is a mild process that does not typically affect the stereochemistry of the α-carbon. organic-chemistry.org

Acidolysis (tert-butyl ester): The formation of the tert-butyl cation during acidolysis does not involve the chiral α-carbon, so the configuration is preserved. Several studies on Lewis acid-mediated deprotection explicitly report that the reactions proceed without racemization or epimerization. researchgate.net For example, the use of ZnBr₂ in DCM has been shown to deliver amino acid products as pure diastereomers. researchgate.net Similarly, a method using the CeCl₃·7H₂O-NaI system was found to achieve selective deprotection without racemization.

While the deprotection methods are generally safe in terms of stereochemistry, the basic conditions sometimes used in the preceding Fmoc-deprotection step during solid-phase synthesis can pose a risk of epimerization, particularly for sensitive residues. lookchem.com However, for the specific deprotection of the Z and tert-butyl groups from Z-Asn-OtBu, stereochemical retention is the expected outcome.

Investigation of Catalytic Systems for Synthesis and Deprotection

A wide array of catalytic systems has been developed to improve the efficiency, selectivity, and environmental profile of both the synthesis and deprotection of protected amino acids.

Catalytic Systems for Synthesis: While the initial protection of asparagine often involves stoichiometric reagents, enzymatic and other catalytic approaches are an area of active research. Biocatalysis using asparagine synthetase (AS) represents a potential green method for L-asparagine synthesis, though this is for the unprotected amino acid. nih.gov Chemical synthesis methods, such as the liquid-phase synthesis of related glutamic acid esters, have utilized acid catalysis for esterification and palladium catalysts for subsequent hydrogenolysis steps. google.com

Catalytic Systems for Deprotection: The development of catalytic deprotection methods is more extensive, aiming to replace harsh, stoichiometric reagents like strong acids.

Z-Group Deprotection: The primary catalytic method is hydrogenolysis using heterogeneous palladium catalysts (e.g., Pd/C). acsgcipr.orgacsgcipr.org This method is highly effective and atom-economical. acsgcipr.org Transfer hydrogenation offers an alternative that avoids the direct handling of hydrogen gas. acsgcipr.org

Tert-Butyl Ester Deprotection:

Lewis Acids: A variety of Lewis acids are effective catalysts for selective tert-butyl ester cleavage under mild conditions. These include zinc bromide (ZnBr₂), researchgate.netnih.govsemanticscholar.org ytterbium triflate (Yb(OTf)₃), copper(II) triflate (Cu(OTf)₂), bath.ac.uk and cerium(III) chloride (CeCl₃). organic-chemistry.org These catalysts offer an alternative to strong protic acids like TFA.

Enzymatic Catalysis: Biocatalysts provide an exceptionally mild and selective method for deprotection. An esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica have been shown to hydrolyze a range of amino acid tert-butyl esters in high yields, while leaving N-protecting groups like Z, Boc, and Fmoc completely intact. nih.gov

The table below compares various catalytic systems for the deprotection of the tert-butyl ester group.

Catalyst SystemTypeKey Advantages
ZnBr₂ in DCMLewis AcidChemoselective; mild conditions. researchgate.netnih.gov
Yb(OTf)₃ in NitromethaneLewis AcidEnvironmentally friendly; reusable catalyst.
Cu(OTf)₂ in DCMLewis AcidMild; catalytic in nature; driven by isobutylene release. bath.ac.uk
Esterase from B. subtilisEnzymeHighly selective; leaves N-protecting groups intact; aqueous conditions. nih.gov
Lipase A from C. antarcticaEnzymeHigh activity and selectivity for tert-butyl esters. nih.gov

Analytical Methodologies in Research and Quality Control

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in the lifecycle of N-alpha-Z-L-asparagine tert-butyl ester, from its synthesis to its incorporation into a peptide chain. chemimpex.com These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acid derivatives and peptides. It offers high resolution, sensitivity, and speed, making it ideal for assessing the purity of this compound and for analyzing the crude and purified products of peptide synthesis. nih.govnih.gov

In quality control, HPLC is used to determine the purity of the starting material, with standards often requiring a purity of ≥95%. chemimpex.com During peptide synthesis, HPLC is invaluable for monitoring the progress of coupling and deprotection steps. For instance, kinetic studies monitoring the removal of the tert-butyl ester protecting group from aspartic acid residues have been effectively performed using HPLC. nih.gov Following the completion of a peptide synthesis, HPLC is the primary method for analyzing the crude product, quantifying the desired peptide, and identifying any by-products, such as those arising from side reactions like aspartimide formation. nih.gov The effectiveness of different coupling reagents and side-chain protection strategies for asparagine derivatives is often compared by analyzing the resulting peptide products by HPLC. nih.gov

Table 1: Applications of HPLC in the Analysis of this compound and Derivatives

Analytical Goal HPLC Application Typical Phase
Purity Assessment Quantifying the percentage purity of the starting amino acid derivative. Reversed-Phase (C18)
Reaction Monitoring Tracking the consumption of reactants and formation of products over time. Reversed-Phase (C18)
Peptide Analysis Separating the target peptide from impurities and deletion sequences in crude synthetic mixtures. Reversed-Phase (C18)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method widely used for monitoring the progress of chemical reactions. researchgate.net It is particularly useful in the synthesis of this compound and during the subsequent peptide coupling steps.

By spotting the reaction mixture onto a TLC plate at various time intervals alongside the starting materials and expected products, chemists can visually track the conversion. youtube.com The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. youtube.com This technique helps in determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding to the next step or work-up. thieme.de While not as quantitative as HPLC, TLC provides crucial qualitative information swiftly and is often the first-line method for reaction monitoring in a synthesis lab. researchgate.net Some commercial sources specify purity of related asparagine derivatives as ≥98.0% determined by TLC.

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic techniques are vital for confirming the identity and elucidating the detailed molecular structure of this compound and the peptides it is incorporated into. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For this compound, NMR is used to confirm the presence of key structural features, such as the benzyloxycarbonyl (Z) group, the tert-butyl ester group, and the asparagine side chain. It verifies the connectivity of atoms within the molecule and provides information about the chemical environment of each nucleus, confirming that the protecting groups are intact and correctly positioned. In the context of peptide synthesis, NMR can be used to characterize the final peptide, confirming the amino acid sequence and folding, where applicable. semanticscholar.org It is also a critical tool in studies elucidating the structure of complex glycopeptides where asparagine is a key linking residue. nih.gov

Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound with high accuracy, thereby confirming its elemental composition. nih.gov

During peptide synthesis, MS is used to verify the mass of the growing peptide chain after each coupling cycle. Upon completion of the synthesis, techniques like Electrospray Ionization (ESI-MS) or Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to confirm the molecular weight of the final peptide product. nih.govgoogle.com Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence the peptide, confirming the correct order of amino acids. This technique is also crucial for identifying and characterizing side-products, for instance, by detecting the mass change associated with the deamidation of the asparagine side chain. nih.gov

| MS | Molecular weight and elemental composition. | Verifies the correct mass of the compound and resulting peptides, and helps in sequencing. |

Advanced Techniques for Characterization of Peptide Products

Once this compound is incorporated into a peptide, a variety of advanced analytical methods are used to fully characterize the final product. The choice of technique depends on the complexity and purpose of the synthesized peptide.

One key analytical challenge is the detection of side reactions associated with asparagine. For example, dehydration of the side-chain amide to a β-cyanoalanine residue can occur during activation. nih.gov Another significant side reaction is the formation of an aspartimide intermediate, particularly in peptides containing an Asp-Xxx sequence. nih.gov Specialized analytical methods are often required to detect and quantify these impurities.

For sequencing, Edman degradation provides a stepwise method for identifying the N-terminal amino acid. By repeating the process, the sequence of the peptide can be determined from the N-terminus inwards, offering an orthogonal method to mass spectrometry for sequence verification. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Protective Groups for Asparagine

The side chain amide of asparagine presents significant challenges in solid-phase peptide synthesis (SPPS), including aggregation, low solubility of its derivatives, and potential side reactions like dehydration to form a β-cyanoalanine residue. peptide.comscite.ainih.gov These issues have driven extensive research into effective side-chain protecting groups. While N-alpha-Z-L-asparagine tert-butyl ester protects the two ends of the amino acid, the choice of a compatible side-chain protecting group is crucial for its use in stepwise peptide elongation.

Historically, asparagine could be used in peptide synthesis without side-chain protection, but this often leads to complications, especially in longer peptides where the residue is repeatedly exposed to coupling reagents. peptide.com To mitigate these issues, several protecting groups have been developed and employed. The trityl (Trt) group is widely preferred in modern Fmoc-based SPPS due to its ability to prevent side-chain dehydration and improve the solubility of the Fmoc-Asn(Trt)-OH building block in common organic solvents like dimethylformamide (DMF). peptide.com Other groups, such as the xanthenyl (Xan) group, are common in Boc-based chemistry. peptide.com

More advanced and acid-labile protecting groups have also been introduced to offer greater flexibility and milder deprotection conditions. Trialkoxybenzyl groups, such as the 2,4,6-trimethoxybenzyl (Tmob) group, have been shown to effectively protect the asparagine side chain. google.comgoogleapis.com These derivatives, like Fmoc-Asn(Tmob)-OH, exhibit good solubility, are stable in solution, and can be cleaved with trifluoroacetic acid (TFA) with a half-life of less than a minute. google.comgoogleapis.com Research has demonstrated that peptides synthesized using Tmob protection for asparagine were of higher purity compared to those using other protecting groups. nih.gov

The ongoing development of novel protective groups aims to further refine these properties, seeking options that offer enhanced stability during coupling, improved solubility, and cleaner, more efficient removal under specific, non-damaging conditions.

Protecting GroupAbbreviationCommon Synthesis StrategyKey AdvantagesReported Challenges
TriphenylmethylTrtFmoc-SPPSPrevents nitrile formation; significantly improves solubility of the amino acid derivative. peptide.comRemoval can be slow if the residue is at the N-terminus of the peptide. peptide.com
XanthenylXanBoc-SPPSPrevents side-chain dehydration. peptide.comLess soluble active intermediates can cause clogging in automated synthesizers. google.com
2,4,6-TrimethoxybenzylTmobFmoc-SPPSHigh solubility, rapid cleavage with TFA, leads to purer peptide products. google.comgoogleapis.comnih.govGenerates carbocations upon cleavage that can alkylate sensitive residues like tryptophan if scavengers are not used. nih.gov
DimethoxybenzhydrylMbhFmoc-SPPSEffective in preventing side reactions. nih.govCan provide poor yields and requires relatively drastic cleavage conditions. google.comgoogleapis.com

Greener Synthetic Approaches for this compound Production

Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is characterized by a high process mass intensity and reliance on large quantities of hazardous organic solvents, such as DMF. nih.govrsc.org This has prompted a significant push towards developing "greener" and more sustainable synthetic methodologies. These principles are directly applicable to the production and use of building blocks like this compound.

One major avenue of research is the replacement of conventional organic solvents with more environmentally benign alternatives. advancedchemtech.com Water is the ideal green solvent, and significant progress has been made in developing water-compatible protecting groups. For instance, the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group enables peptide assembly under aqueous conditions, which drastically reduces toxic waste. nih.govresearchgate.net Adopting such strategies for the entire synthesis process, including the preparation of derivatives like this compound, is a key future goal.

Other green chemistry principles being explored include the use of continuous flow reactors instead of traditional batch reactors. advancedchemtech.com Continuous flow systems allow for better control over reaction conditions, potentially leading to higher yields and less waste. Furthermore, a shift from linear synthesis to convergent synthesis, where smaller peptide fragments are synthesized and then combined, can reduce the total number of steps and the amount of waste generated. advancedchemtech.com

Exploration in Peptide Therapeutics and Biomimetic Chemistry (as a building block)

This compound is a fundamental building block for the synthesis of peptides intended for therapeutic use. chemimpex.com Peptides are of great interest in pharmaceuticals due to their high potency and low toxicity compared to small-molecule drugs. advancedchemtech.com This compound enables the precise incorporation of asparagine into peptide sequences, which is crucial for creating new drugs with enhanced stability and specific biological activities. chemimpex.com Its applications extend to the development of novel therapeutic agents for various conditions, including cancer. chemimpex.comamericanchemicalsuppliers.com

In the field of biomimetic chemistry, researchers aim to create synthetic molecules that mimic the structure and function of biological systems. Asparagine residues can play important roles in protein structure and function, including in metal binding sites. Synthetic building blocks like this compound are used to construct pseudopeptides that model these natural domains. For example, research has been conducted on tripodal pseudopeptides containing methionine and other residues to mimic copper-binding sites in proteins, providing insight into the role of individual amino acids in metal coordination. nih.gov The ability to synthesize such model systems relies on the availability of versatile and well-protected building blocks.

Computational Chemistry Applications in Understanding Reactivity and Selectivity

Computational chemistry, particularly methods like density functional theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms that occur during peptide synthesis. acs.orgnih.gov These theoretical calculations provide deep insights into the reactivity and selectivity of amino acid residues like asparagine, helping chemists to predict and prevent unwanted side reactions.

One of the most studied side reactions of asparagine is non-enzymatic deamidation, which proceeds through a succinimide (B58015) intermediate and can lead to peptide bond cleavage or the formation of isoaspartate residues. acs.orgacs.org Quantum chemical calculations have been used to elucidate the detailed mechanism of this degradation pathway, including the role of neighboring residues and proton transfer mediators. acs.org This fundamental understanding helps in the rational design of protecting groups and synthesis strategies to minimize such side reactions.

Computational studies are also used to explore the conformational preferences of asparagine side chains. DFT calculations have shown that the vibrational frequencies of the asparagine side-chain amide are sensitive to its dihedral angle (χ2). nih.gov This knowledge allows researchers to use spectroscopic methods, like Raman spectroscopy, to probe the structure of asparagine residues within peptides and proteins. By providing a molecular-level picture of reactivity and structure, computational chemistry guides the strategic use of building blocks like this compound to achieve the desired synthetic outcomes with high fidelity.

Q & A

Q. What is the functional role of the tert-butyl ester group in N-alpha-Z-L-asparagine during solid-phase peptide synthesis (SPPS)?

The tert-butyl ester group acts as a protecting group for the side-chain amide functionality of asparagine, preventing unwanted side reactions (e.g., racemization or premature cleavage) during peptide elongation . This protection is critical in SPPS to ensure regioselective coupling and maintain peptide integrity. Methodologically, the tert-butyl group is typically removed under acidic conditions (e.g., trifluoroacetic acid, TFA) post-synthesis to regenerate the free amide group.

Q. How does the hydrochloride salt form of this compound influence its utility in peptide synthesis?

The hydrochloride salt enhances solubility in polar organic solvents (e.g., DMF or DCM), which is essential for efficient coupling reactions in SPPS . Improved solubility reduces aggregation of growing peptide chains and facilitates homogeneous reaction conditions, thereby increasing synthetic yields. Researchers should pre-dissolve the compound in solvents like DMF with activating agents (e.g., HOBt/DIC) to optimize coupling efficiency.

Q. What analytical techniques are recommended to confirm the purity and identity of N-alpha-Z-L-asparagine tert-butyl ester?

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) paired with mass spectrometry (MS) are standard for purity assessment and structural confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the integrity of the tert-butyl ester group (e.g., characteristic peaks at ~1.4 ppm for tert-butyl protons) .

Advanced Research Questions

Q. How can researchers optimize the deprotection kinetics of the tert-butyl ester group under acidic conditions?

Deprotection efficiency can be monitored via time-resolved NMR or UPLC-MS to track the cleavage of the tert-butyl group under varying TFA concentrations (e.g., 95% TFA in water) . Kinetic studies should account for temperature (e.g., 0–25°C) and scavengers (e.g., triisopropylsilane) to minimize side reactions. Data contradictions in deprotection rates may arise from batch-specific impurities; thus, pre-purification of the compound is advised.

Q. What strategies mitigate side reactions during the incorporation of this compound into sterically hindered peptide sequences?

Steric hindrance can reduce coupling efficiency. To address this:

  • Use high-efficiency coupling agents (e.g., HATU or PyAOP) with additives like HOAt to enhance activation .
  • Extend reaction times (2–4 hours) and employ double-coupling protocols for challenging residues.
  • Monitor real-time reaction progress via in situ FTIR or conductivity measurements to detect unreacted amino groups .

Q. How does the stability of the tert-butyl ester group vary under non-acidic cleavage conditions (e.g., photolytic or enzymatic)?

While tert-butyl esters are traditionally acid-labile, advanced studies explore alternative cleavage methods. For example:

  • Photolytic deprotection using UV light (254 nm) with photosensitizers may bypass acidic conditions but requires rigorous solvent optimization .
  • Enzymatic cleavage (e.g., esterases) is pH-dependent and less efficient for tert-butyl groups, necessitating engineered enzyme variants for specificity . Comparative stability data under these conditions should be validated via LC-MS and kinetic assays.

Q. What are the implications of hygroscopicity on the handling and storage of this compound?

Hygroscopicity can lead to hydrolysis of the tert-butyl ester, compromising its protective function. Researchers should:

  • Store the compound in anhydrous conditions (e.g., desiccated at –20°C under nitrogen).
  • Pre-dry solvents and reagents (e.g., molecular sieves in DMF) before use.
  • Conduct Karl Fischer titration to quantify residual water in batches, as moisture >0.1% can accelerate degradation .

Methodological Considerations Table

Parameter Recommendation Reference
Coupling Efficiency Use HATU/HOAt in DMF, 2-hour reaction time
Deprotection Monitoring UPLC-MS with TFA gradient (95% → 5%)
Stability Assay Karl Fischer titration for moisture analysis
Solubility Optimization Dissolve in DMF with 0.1 M HCl (salt form)

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